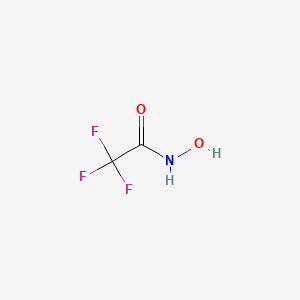![molecular formula C7H3BrF3N3 B15225372 5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15225372.png)
5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a unique bicyclic structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has garnered significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and trifluoromethyl groups in its structure enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the cyclization of pyrrole derivatives with appropriate reagents to form the triazine ring.
Bromohydrazone Formation: This route involves the formation of bromohydrazone intermediates, which then undergo cyclization to form the pyrrolo[2,1-f][1,2,4]triazine core.
Multistep Synthesis: A more complex approach involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves optimizing one of the synthetic routes mentioned above for large-scale synthesis. This includes scaling up the reaction conditions, ensuring the availability of starting materials, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Cyclization Reactions: The presence of the triazine ring allows for further cyclization reactions, leading to the formation of more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides are commonly used.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which can be used in cancer therapy.
Material Science: The unique electronic properties of the compound make it suitable for use in organic electronics and optoelectronic devices.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in studying cellular pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. For example, as a kinase inhibitor, the compound binds to the active site of kinases, preventing their activity and thereby inhibiting cellular proliferation in cancer cells . The presence of the bromine and trifluoromethyl groups enhances its binding affinity and specificity for these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine include:
5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine: This compound has a chlorine atom instead of a trifluoromethyl group, which affects its reactivity and applications.
5-Bromo-pyrrolo[2,1-f][1,2,4]triazine:
Uniqueness
The uniqueness of this compound lies in the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and potential for various applications. The combination of these functional groups provides a balance of electronic and steric effects, making it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C7H3BrF3N3 |
|---|---|
Molekulargewicht |
266.02 g/mol |
IUPAC-Name |
5-bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-1-2-14-5(4)3-12-6(13-14)7(9,10)11/h1-3H |
InChI-Schlüssel |
HIAOUGCRAJYSSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C1Br)C=NC(=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


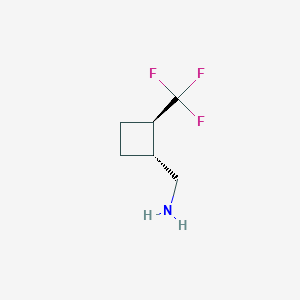
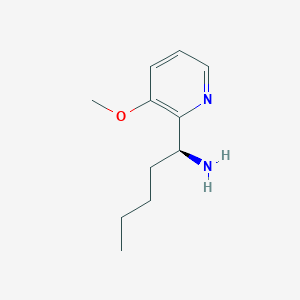
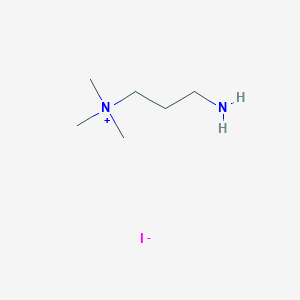

![(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride](/img/structure/B15225306.png)
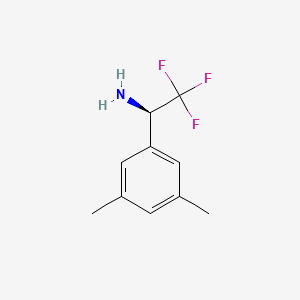
![4,7-Dichloro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15225320.png)
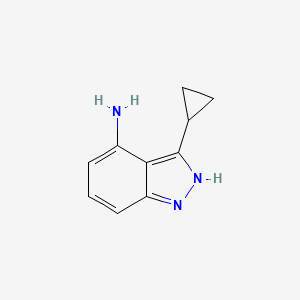


![2-Bromobenzo[h]quinazoline](/img/structure/B15225338.png)

![2-Azabicyclo[2.2.2]octan-4-amine](/img/structure/B15225360.png)
